molecular formula C9H8S B8683282 2h-thiochromene CAS No. 254-37-5

2h-thiochromene

Katalognummer: B8683282
CAS-Nummer: 254-37-5
Molekulargewicht: 148.23 g/mol
InChI-Schlüssel: ONJRTQUWKRDCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2h-thiochromene, also known as thiochroman, is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of benzopyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2h-thiochromene can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetylene derivatives under basic conditions. Another method includes the reaction of 2-mercaptobenzophenone with α,β-unsaturated carbonyl compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2h-thiochromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2h-thiochromene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2h-thiochromene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells by binding to L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and lower blood pressure .

Vergleich Mit ähnlichen Verbindungen

2h-thiochromene can be compared with other similar compounds such as benzopyran (chromene) and benzothiazepine:

    Benzopyran (Chromene): Contains an oxygen atom in the pyran ring instead of sulfur. It is known for its antioxidant properties and is found in various natural products.

    Benzothiazepine: Contains both sulfur and nitrogen atoms in the heterocyclic ring.

The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs .

Eigenschaften

CAS-Nummer

254-37-5

Molekularformel

C9H8S

Molekulargewicht

148.23 g/mol

IUPAC-Name

2H-thiochromene

InChI

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2

InChI-Schlüssel

ONJRTQUWKRDCTA-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.